molecular formula C13H16BrNO B1526283 (S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole CAS No. 1305322-94-4

(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole

Cat. No.: B1526283
CAS No.: 1305322-94-4
M. Wt: 282.18 g/mol
InChI Key: JLWQQWPXJJGMSW-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole is a chiral oxazoline derivative of interest in organic synthesis and medicinal chemistry research. This compound features a stereogenic center and a bromophenyl group, making it a valuable intermediate for constructing more complex chiral molecules. Chiral dihydrooxazoles of this structural class are widely employed as ligands in asymmetric catalysis . The tert-butyl group at the 4-position provides significant steric bulk, which can be crucial for inducing high enantioselectivity in metal-catalyzed reactions. The bromine atom on the phenyl ring offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to tailor the ligand's properties. In related structural fields, the 4,5-dihydrooxazole and 4,5-dihydrothiazole core has been identified as a scaffold with notable antibacterial properties. Research on analogous compounds has demonstrated that specific derivatives can exhibit significant activity against various Gram-positive and Gram-negative bacteria, including Ralstonia solanacearum and Bacillus subtilis . The mechanism of action for these antibacterial dihydrothiazoles is suggested to involve the disruption of fatty acid synthesis in bacterial cells, leading to morphological changes such as depression and deformation of the cell wall and membrane . Handling and Storage: For optimal stability, this product should be stored sealed in a dark place under an inert atmosphere at 2-8°C . Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4S)-2-(4-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWQQWPXJJGMSW-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole structure and properties

[1][2]

Executive Summary

(S)-2-(4-Bromophenyl)-4-tert-butyl-4,5-dihydrooxazole is a specialized chiral building block belonging to the oxazoline family.[1][2] It serves as the electrophilic scaffold for the synthesis of Phosphinooxazoline (PHOX) and Bis(oxazoline) (Box) ligands.[1][2][3] Its structural value lies in the orthogonality of its functional groups: the (S)-tert-butyl group provides steric bulk for enantioselection, while the para-bromophenyl moiety acts as a versatile handle for cross-coupling reactions (e.g., with phosphines or other oxazolines) without interfering with the chiral center.[1][2][3]

Chemical Identity & Properties

PropertyData
IUPAC Name (4S)-2-(4-Bromophenyl)-4-(1,1-dimethylethyl)-4,5-dihydrooxazole
Molecular Formula C₁₃H₁₆BrNO
Molecular Weight 282.18 g/mol
Chiral Configuration (S)-Enantiomer (derived from L-tert-Leucine)
Physical State Crystalline Solid (White to off-white)
Melting Point Estimated:[1][2][4] 75–85 °C (Based on structural analogs)
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Insoluble in water.[2][3]
Stability Stable under ambient conditions; hydrolyzes in strong acid/base.[1][2]
Structural Analysis[2]
  • Stereocenter: The C4 position carries a tert-butyl group.[1] This bulky substituent directs incoming substrates away from the hindered face, creating the chiral pocket essential for asymmetric induction.[2][3]

  • Electronic Handle: The para-bromine atom on the phenyl ring is electron-withdrawing but, more importantly, chemically active for Pd- or Cu-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki couplings).[1][2]

  • Oxazoline Ring: The N=C-O functionality acts as a hard donor ligand (N-donor) in coordination chemistry, stable against oxidation but sensitive to ring-opening hydrolysis.[1][2]

Synthesis & Manufacturing

The synthesis follows a robust, modular protocol starting from the chiral pool amino alcohol (S)-tert-leucinol .[1][2]

Retrosynthetic Analysis

The target molecule is disassembled into two primary components:[3]

  • (S)-tert-Leucinol: Provides the chiral backbone.[1][2][3]

  • 4-Bromobenzoyl Chloride (or 4-Bromobenzonitrile): Provides the aryl linker and the bromine handle.[1][2][3]

Experimental Protocol: Cyclization Route

Reagents: (S)-tert-Leucinol, 4-Bromobenzoyl chloride, Triethylamine (Et₃N), Thionyl Chloride (SOCl₂).[1][2][3]

Step 1: Amide Formation[2][3]
  • Dissolve (S)-tert-leucinol (1.0 equiv) in dry CH₂Cl₂ at 0 °C under N₂.

  • Add Triethylamine (2.5 equiv) followed by dropwise addition of 4-Bromobenzoyl chloride (1.05 equiv).

  • Stir at room temperature (RT) for 4–6 hours until TLC confirms consumption of leucinol.

  • Workup: Wash with 1M HCl, sat. NaHCO₃, and brine.[2][3] Dry over Na₂SO₄ and concentrate to yield the acyclic amide intermediate.[1][2][3]

Step 2: Cyclization to Oxazoline[1]
  • Dissolve the crude amide in dry CH₂Cl₂ or Toluene.[1][2][3]

  • Add Thionyl Chloride (SOCl₂) (1.5 equiv) dropwise at 0 °C.

  • Stir for 1 hour, then treat with aqueous NaOH (or stir with Et₃N) to effect cyclization and neutralize the HCl byproduct.

  • Alternative (Zinc Catalysis): Heat the amide with ZnCl₂ (cat.) in chlorobenzene at reflux for 24h for a milder, acid-free cyclization.

  • Purification: Flash column chromatography (Hexanes/EtOAc, typically 4:1) yields the pure oxazoline.[1][2][3]

Mechanistic Pathway (DOT Visualization)[1][2][3]

SynthesisLeucinol(S)-tert-Leucinol(Chiral Source)AmideAcyclic AmideIntermediateLeucinol->Amide+ Et3N, 0°CAcidCl4-BromobenzoylChlorideAcidCl->AmideSOCl2Activation(SOCl2 or ZnCl2)Amide->SOCl2Product(S)-2-(4-Br-Ph)-Oxazoline(Target)SOCl2->ProductCyclization(- H2O/HCl)

Figure 1: Step-wise synthesis of the oxazoline scaffold from chiral pool precursors.

Applications in Asymmetric Catalysis

This compound is rarely the final catalyst; rather, it is the "Linchpin Intermediate" used to construct bidentate ligands.[2][3]

A. Synthesis of PHOX Ligands (Phosphinooxazolines)

The most critical application is the conversion of the aryl bromide into a phosphine.[1][2][3]

  • Reaction: Copper-catalyzed P-C coupling or Lithiation/Phosphinylation.[1][2]

  • Protocol: React the oxazoline with Diphenylphosphine (HPPh₂) , CuI (cat), and Cs₂CO₃ in Toluene at 110 °C.

  • Result: Generates (S)-4-tert-butyl-2-(4-(diphenylphosphino)phenyl)oxazoline , a P,N-ligand used in Ir-catalyzed asymmetric hydrogenation.[1][2][3]

B. Synthesis of Bis(oxazolines) (Box Ligands)
  • Reaction: Ni(0)-mediated homocoupling (Yamamoto coupling).[1][2][3]

  • Result: Dimerization at the bromine position creates a

    
    -symmetric bis(oxazoline) with a biphenyl backbone, used in Cu-catalyzed cyclopropanations.[1][2]
    
Catalytic Mode of Action

When incorporated into a metal complex (e.g., with Ir, Pd, or Cu), the tert-butyl group creates a "quadrant" steric map.[2][3]

  • Shielding: The bulky t-Bu group blocks the top-left and bottom-right quadrants (in a

    
     symmetric model).[1][2]
    
  • Trajectory: Substrates are forced to approach from the open quadrants, dictating the stereochemistry of the product (e.g., Re-face vs Si-face attack).[1][2][3]

Ligand Architecture (DOT Visualization)

LigandMapMetalMetal Center(Pd, Ir, Cu)N_AtomOxazoline NN_Atom->MetalCoordinationP_AtomPhosphine P(Post-Coupling)P_Atom->MetalCoordinationtButert-Butyl Group(Steric Shield)tBu->N_AtomAttached at C4SubstrateIncomingSubstratetBu->SubstrateSteric Repulsion(Enantiocontrol)

Figure 2: Coordination environment showing how the tert-butyl group enforces enantioselectivity.

Quality Control & Characterization

To validate the integrity of the synthesized guide, the following analytical parameters must be met:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.85 (d, 2H, Ar-H ortho to oxazoline)[1][2][3]
      
    • 
       7.55 (d, 2H, Ar-H ortho to Br)[1][2][3]
      
    • 
       4.20–4.40 (m, 3H, Oxazoline ring protons: C4-H, C5-H₂, characteristic ABX pattern)[1][2][3]
      
    • 
       0.95 (s, 9H, tert-butyl).[1][2][3]
      
  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.[1][2]

    • Mobile Phase: Hexane/i-PrOH (90:10 to 99:1).[1][2][3]

    • Requirement: >99% ee (enantiomeric excess) to ensure catalytic fidelity.[1][2][3]

  • Optical Rotation:

    • Expect negative rotation

      
       (value dependent on solvent/concentration, typically around -50° to -80° for similar (S)-tBu oxazolines).[1][2][3]
      

References

  • Evans, D. A., et al. "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids."[1][2][3] J. Am. Chem. Soc.[1][2][3]1993 , 115, 6460.[2][3] (Foundational Box ligand synthesis).

  • Helmchen, G.; Pfaltz, A. "Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis."[2] Acc.[1][2][3] Chem. Res.2000 , 33, 336–345.[2][3] Link[1][2][3]

  • Peer, M., et al. "Synthesis of PHOX Ligands."[2][3] Tetrahedron1996 , 52, 7547.[2][3] (Detailed protocols for oxazoline-phosphine coupling).

  • Cahard, D., et al. "Synthesis of Bis(oxazoline) Ligands."[2][3] Chem. Rev.[1][2][3]2004 , 104, 169.[2][3]

A Technical Guide to 4-Bromophenyl-Substituted Bis(oxazoline) (BOX) Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth review of 4-bromophenyl-substituted bis(oxazoline) (BOX) ligands, a class of "privileged" C2-symmetric chiral ligands integral to modern asymmetric catalysis.[1][2] We will explore the strategic role of the 4-bromophenyl substituent, detailing its influence on the ligand's electronic and steric profile. This guide offers a comprehensive overview of synthetic protocols, coordination chemistry with catalytically relevant metals, and a thorough survey of their applications in key enantioselective transformations. Detailed experimental workflows, comparative data tables, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively leverage these powerful catalytic tools.

Introduction: The Privileged Status of BOX Ligands

Bis(oxazoline) (BOX) ligands are a cornerstone of asymmetric catalysis, renowned for their modular synthesis and the high levels of stereocontrol they impart in a vast array of chemical reactions.[1][2][3] Their C2-symmetric nature simplifies the chiral environment around the metal center, leading to more predictable and often higher enantioselectivities.[4] These ligands form stable chelate complexes with a variety of transition metals, particularly copper, which are effective Lewis acids for catalyzing a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[1]

The general structure features two chiral oxazoline rings connected by a linker, which can be varied to fine-tune the ligand's bite angle and overall geometry. The substituents at the 4-position of the oxazoline rings are crucial for creating a chiral pocket that effectively shields one face of the coordinated substrate, thereby directing the approach of the incoming nucleophile.

Figure 1: General Structure of a 4-Bromophenyl-Substituted BOX Ligand.

The Strategic Role of the 4-Bromophenyl Substituent

The choice of substituent on the oxazoline ring is a critical design element. While alkyl groups like tert-butyl and isopropyl are common, aryl substituents introduce a different set of steric and electronic properties. The 4-bromophenyl group, in particular, offers several distinct advantages:

  • Electronic Effects: The bromine atom is an electron-withdrawing group via induction, which can modulate the Lewis acidity of the complexed metal center. This can influence reaction rates and selectivities.[5]

  • Steric Hindrance: The phenyl group provides significant steric bulk, which is crucial for creating a well-defined chiral pocket to control the facial selectivity of the reaction.

  • π-π Stacking: The aromatic ring can engage in π-π stacking interactions with substrates that also contain aromatic moieties, further organizing the transition state assembly and enhancing enantioselectivity.

  • Synthetic Handle: The bromine atom serves as a valuable functional handle for late-stage modification of the ligand through cross-coupling reactions, allowing for the rapid generation of a library of ligands for catalyst optimization.[6]

Synthesis of 4-Bromophenyl-Substituted BOX Ligands

The synthesis of BOX ligands is well-established and typically proceeds from readily available chiral amino alcohols.[1] The following represents a generalized, field-proven protocol for the synthesis of a methylene-bridged 4-bromophenyl-substituted BOX ligand, derived from (S)-4-bromophenylglycinol.

Representative Synthetic Protocol

Step 1: Dinitrile Formation The synthesis often begins with the reaction of the chiral amino alcohol with a dinitrile, such as malononitrile, in the presence of a Lewis acid catalyst like ZnCl₂. This step forms the bis(oxazoline) core structure.

Step 2: Cyclization The cyclization is typically achieved by heating the reaction mixture, which drives the condensation and formation of the two oxazoline rings.

Workflow Diagram:

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_purification Workup & Purification cluster_product Final Product A (S)-4-Bromophenylglycinol C ZnCl₂ (cat.) High Temperature (e.g., 140 °C, neat) A->C B Malononitrile B->C D Aqueous Workup C->D Reaction Quench E Column Chromatography (Silica Gel) D->E F C₂-Symmetric 4-Bromophenyl-BOX Ligand E->F Catalytic_Cycle Catalyst [Cu(4-BrPh-BOX)]²⁺ Active_Complex Activated Complex Catalyst->Active_Complex Coordination Dienophile Dienophile (e.g., N-Acryloyloxazolidinone) Dienophile->Active_Complex Cycloaddition [4+2] Cycloaddition Active_Complex->Cycloaddition LUMO Lowering Diene Diene (e.g., Cyclopentadiene) Diene->Cycloaddition Product_Complex Product-Catalyst Complex Cycloaddition->Product_Complex Product_Complex->Catalyst Regeneration Product Enantioenriched Diels-Alder Adduct Product_Complex->Product Release

Sources

The Steric Enforcer: (S)-tert-Leucinol Derived Oxazoline Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary: The Privileged Chiral Scaffold

In the hierarchy of chiral pool building blocks, (S)-tert-leucinol (2-amino-3,3-dimethyl-1-butanol) occupies a unique tier. Unlike its analogs derived from valine or phenylalanine, the tert-leucinol scaffold introduces a tert-butyl group—a sterically demanding, non-rotatable "wall" that is fundamental to modern asymmetric catalysis.

This guide details the engineering of oxazoline-based ligands (BOX, PyBOX, PHOX) from (S)-tert-leucinol. These heterocycles are not merely intermediates; they are the "hands" of transition metal catalysts, enforcing enantioselectivity through severe steric repulsion. We will explore the mechanistic basis of this control, provide a validated synthesis protocol for a PHOX ligand, and analyze their critical role in pharmaceutical synthesis.

The Steric Advantage: t-Bu vs. i-Pr

The selection of (S)-tert-leucinol over (S)-valinol is rarely arbitrary. It is a calculated decision to maximize the Thorpe-Ingold effect and steric shielding.

Comparative Steric Analysis
  • Valinol (Isopropyl): The isopropyl group has a methine proton. Rotation around the C-C bond allows the group to "breathing," occasionally exposing the metal center to an unshielded trajectory.

  • tert-Leucinol (tert-Butyl): The tert-butyl group is a quaternary carbon. It has no methine proton and acts as a rigid, hemispherical shield. When incorporated into an oxazoline ring, it forces the chelated metal into a specific geometry, often creating a distinct "chiral pocket" that accommodates only one substrate enantiomer.

Mechanistic Visualization

The following diagram illustrates how the tert-butyl group directs coordination geometry, preventing "leakage" of stereochemical information.

StericShielding Substrate Prochiral Substrate MetalCenter Metal Center (Cu/Pd) Substrate->MetalCenter Coordination (Re-face only) OxazolineRing Oxazoline Ring OxazolineRing->MetalCenter Chelation tBuGroup t-Butyl Group (Steric Wall) tBuGroup->Substrate Steric Repulsion (Blocks Si-face) tBuGroup->OxazolineRing Attached at C4

Figure 1: Logical flow of enantioselective induction. The tert-butyl group physically blocks one approach vector, forcing the substrate to bind exclusively to the open face.

Core Ligand Architectures

(S)-tert-leucinol is the precursor to three dominant ligand classes.

Ligand ClassStructureCoordination ModeKey Application
BOX (Bis-oxazoline)

-symmetric, two oxazolines linked by a spacer (

,

).
N,N-BidentateCu-catalyzed Cyclopropanation, Diels-Alder.
PyBOX (Pyridine-bis-oxazoline)Tridentate, pyridine core flanked by two oxazolines.N,N,N-TridentateRu-catalyzed Epoxidation, hydrosilylation.
PHOX (Phosphinooxazoline)Hybrid ligand with one oxazoline and one phosphine.[1]P,N-BidentatePd-catalyzed Allylic Substitution (The "Pfaltz" Ligand).

Experimental Protocol: Synthesis of (S)-tBu-PHOX

The synthesis of Phosphinooxazoline (PHOX) ligands represents a high-value application of (S)-tert-leucinol.[2] This protocol is adapted from the optimized methods developed by the Stoltz and Pfaltz groups.

Target Molecule: (S)-4-(tert-butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole.[2]

Reaction Scheme

The synthesis proceeds in two phases: Amide formation followed by Cyclization/Phosphination.

PHOX_Synthesis Start (S)-tert-Leucinol + 2-Bromobenzoyl Chloride Inter1 Intermediate Amide (Hydroxy-amide) Start->Inter1 Start->Inter1 Step 1 Inter2 Aryl Bromide Oxazoline (Cyclized Precursor) Inter1->Inter2 Cyclization Inter1->Inter2 Step 2 Reagent1 Na2CO3, DCM/H2O (Schotten-Baumann) Final (S)-tBu-PHOX Ligand Inter2->Final C-P Bond Formation Inter2->Final Step 3 Reagent2 1. MsCl, Et3N 2. NaOH (aq) Reagent3 HPPh2, Pd(OAc)2 DiPPF (Coupling)

Figure 2: Modular synthesis pathway for PHOX ligands. Note that the phosphine is introduced last to prevent oxidation during ring closure.

Step-by-Step Methodology
Step 1: Amide Formation (Schotten-Baumann Conditions)
  • Reagents: (S)-tert-leucinol (1.0 equiv), 2-bromobenzoyl chloride (1.1 equiv),

    
     (3.0 equiv).[2]
    
  • Solvent: DCM / Water (1:1 biphasic system).

  • Protocol:

    • Dissolve (S)-tert-leucinol in DCM. Add aqueous

      
      .
      
    • Cool to 0°C. Critical: Exotherm control prevents racemization.

    • Add 2-bromobenzoyl chloride dropwise.[2]

    • Stir vigorously at RT for 4 hours.

    • Self-Validation: TLC should show disappearance of the amine (ninhydrin stain) and appearance of a UV-active amide spot.

    • Workup: Separate layers, extract aqueous phase with DCM, dry over

      
      .
      
Step 2: Cyclization to Oxazoline
  • Reagents: Mesyl chloride (MsCl, 2.5 equiv),

    
     (4.0 equiv).
    
  • Solvent: Dry DCM.

  • Protocol:

    • Dissolve the amide from Step 1 in dry DCM under

      
      .
      
    • Cool to 0°C. Add

      
      , then add MsCl dropwise.
      
    • Stir for 2 hours. The intermediate mesylate forms in situ.

    • Cyclization Trigger: Add aqueous NaOH (excess) directly to the reaction mixture and reflux (40°C) for 3-5 hours.

    • Why: The base deprotonates the amide nitrogen, which attacks the mesylated alcohol to close the ring.

    • Purification: Flash chromatography (Hexane/EtOAc).[3]

Step 3: Phosphination (C-P Coupling)
  • Reagents: Diphenylphosphine (

    
    ), 
    
    
    
    (5 mol%), DiPPF (ligand),
    
    
    .
  • Solvent: Toluene (degassed).

  • Protocol:

    • Combine the aryl bromide oxazoline and catalyst system in a glovebox or under strict Argon line.

    • Add

      
      . Warning: Pyrophoric and toxic. Handle with extreme care.
      
    • Heat to 100°C for 18 hours.

    • Self-Validation:

      
       NMR is the diagnostic tool. The product signal appears distinct from the starting phosphine and phosphine oxide byproducts.
      

Applications in Drug Discovery

The utility of (S)-tert-leucinol derived oxazolines extends beyond academic curiosity into scalable pharmaceutical manufacturing.

Asymmetric Allylic Alkylation (Pd-Catalyzed)

The (S)-tBu-PHOX ligand is the industry standard for creating quaternary stereocenters via decarboxylative allylic alkylation.

  • Mechanism: The "soft" Phosphine and "hard" Nitrogen stabilize the Pd-allyl intermediate. The tert-butyl group forces the nucleophile to attack trans to the nitrogen, inducing high enantioselectivity (>95% ee).

  • Drug Targets: Synthesis of chiral cores for antiviral and anticancer agents (e.g., synthesis of quaternary amino acid derivatives).

Asymmetric Cyclopropanation (Cu-Catalyzed)

Bis(oxazoline) (BOX) ligands derived from tert-leucinol complex with Copper(I) to catalyze carbene transfer.

  • Relevance: Used in the synthesis of cilastatin (a dehydropeptidase inhibitor) and pyrethroid precursors.

Emerging: Synthetic Cannabinoid Scaffolds

While primarily a ligand precursor, the (S)-tert-leucinol motif itself is increasingly found as a "head group" in synthetic cannabinoid receptor agonists (e.g., MDMB-series). This highlights the biological activity of the tert-leucine moiety itself, where the steric bulk increases binding affinity to CB1/CB2 receptors by filling lipophilic pockets.

References

  • Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis. Accounts of Chemical Research. Link

  • Evans, D. A., et al. (1993).

    
    -Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde. Journal of the American Chemical Society. Link
    
  • Krout, M. R., Mohr, J. T., & Stoltz, B. M. (2009). Preparation of (S)-tert-ButylPHOX. Organic Syntheses, 86, 181. Link

  • Desimoni, G., Faita, G., & Quadrelli, P. (2003). Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts. Chemical Reviews. Link

  • Hofstra, J. L., et al. (2020).[4] Synthesis of Chiral Bisoxazoline Ligands. Organic Syntheses, 97, 172-188.[4] Link

Sources

Methodological & Application

Application Note: Preparation of Immobilized Chiral Bis(oxazoline) Catalysts via Bromo-Alkyl Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The transition from homogeneous to heterogeneous catalysis is a critical step in sustainable drug development, enabling catalyst recycling and continuous flow processing. Chiral bis(oxazoline) (Box) ligands are "privileged" structures in asymmetric synthesis, particularly for copper-catalyzed cyclopropanation and Diels-Alder reactions.

This guide details the covalent immobilization of C2-symmetric Box ligands via a bromine-terminated alkyl linker . Unlike direct polymerization, this "linker" strategy introduces a flexible spacer between the catalytic center and the polymer backbone. This spatial separation mimics the solution-phase environment, preserving enantioselectivity by preventing steric interference from the solid support (site isolation).

Key Advantages of the Bromine Linker Strategy:
  • Modularity: The bromine handle allows for facile nucleophilic substitution with various amino- or mercapto-functionalized resins.

  • Tunability: The length of the bromo-alkyl chain (e.g.,

    
     vs. 
    
    
    
    ) can be adjusted to optimize the "reach" of the catalyst into the solvent phase.
  • Robustness: Covalent ether or amine linkages formed are chemically stable under standard oxidative/reductive conditions.

Chemical Pathway & Mechanism

The immobilization relies on functionalizing the central methylene bridge of the Box ligand.[1] The bridge protons (


) are acidic enough to be removed by strong bases, allowing for alkylation with an 

-dibromoalkane.
Reaction Scheme Overview
  • Deprotonation: Lithiation of the Box bridge position.

  • Linker Attachment: Reaction with excess dibromoalkane to yield the mono-brominated ligand (Br-Box ).

  • Grafting: Nucleophilic attack of a resin-bound amine on the Br-Box electrophile.

  • Metallation: Coordination with Cu(OTf)₂ or Zn(OTf)₂.

G cluster_0 Step 1: Linker Synthesis cluster_1 Step 2: Immobilization cluster_2 Step 3: Activation Box Unmodified Box Ligand LiBox Lithiated Intermediate Box->LiBox n-BuLi -78°C BrBox Bromo-Linker Box Ligand LiBox->BrBox 1,6-Dibromohexane (Excess) Grafted Immobilized Ligand BrBox->Grafted + Resin KI, 80°C Resin Amino-Resin (Solid Support) Resin->Grafted Catalyst Active Cu(II) Catalyst Grafted->Catalyst Cu(OTf)2

Figure 1: Modular synthesis workflow for immobilizing Box ligands via a bromine linker.

Detailed Experimental Protocols

Protocol A: Synthesis of Bromo-Functionalized Ligand (Br-Box)

Target: Preparation of 2,2'-(6-bromohexylidene)bis[(4S)-4-phenyl-2-oxazoline].

Reagents:

  • (S,S)-Ph-Box Ligand (1.0 eq)

  • n-Butyllithium (1.1 eq, 1.6 M in hexanes)

  • 1,6-Dibromohexane (5.0 eq) – Excess is critical to prevent dimerization.

  • Anhydrous THF

Procedure:

  • Inert Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon. Add (S,S)-Ph-Box (1.0 g) and dissolve in anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise over 15 minutes. The solution will typically turn a deep red/orange color, indicating the formation of the mono-anion. Stir for 1 hour at -78°C.

  • Linker Addition: In a separate flask, dissolve 1,6-dibromohexane (5 eq) in THF. Rapidly transfer the lithiated Box solution via cannula into the dibromohexane solution at -78°C.

    • Note: Inverse addition (anion into electrophile) minimizes the risk of two Box ligands reacting with one linker.

  • Workup: Allow to warm to room temperature (RT) overnight. Quench with saturated

    
    . Extract with 
    
    
    
    (3x). Dry over
    
    
    .
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc 4:1). The excess dibromohexane elutes first. Isolate the Br-Box as a viscous oil or semi-solid.

Protocol B: Immobilization onto Polystyrene Resin

Target: Covalent attachment to Aminomethyl Polystyrene Resin.

Reagents:

  • Br-Box Ligand (from Protocol A)

  • Aminomethyl Polystyrene Resin (1.0 - 1.5 mmol/g loading)

  • Potassium Iodide (KI) (catalytic)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Resin Swelling: Place 1.0 g of resin in a peptide synthesis vessel or round-bottom flask. Add DMF (10 mL) and allow to swell for 30 mins.

  • Coupling: Add Br-Box ligand (1.2 eq relative to resin loading), DIPEA (2.0 eq), and a spatula tip of KI (activates the alkyl bromide).

  • Heating: Heat the suspension to 80°C with gentle agitation (orbital shaker or slow stir bar to avoid grinding the resin) for 24–48 hours.

  • Washing (Critical): Filter the resin. Wash extensively to remove non-covalently bound ligand:

    • DMF (3x)

    • 
       (1:1) (3x) – removes salts
      
    • THF (3x)

    • 
       (3x)
      
    • Methanol (3x)

  • Drying: Dry under high vacuum at 40°C for 12 hours.

  • QC Check: Perform Elemental Analysis (N content) to calculate ligand loading.

Protocol C: Metallation (Catalyst Formation)

Reagents:

  • Immobilized Box-Resin

  • 
     or 
    
    
    
  • Anhydrous Methanol or DCM

Procedure:

  • Suspend the functionalized resin in anhydrous MeOH.

  • Add metal salt (1.1 eq relative to calculated ligand loading).

  • Stir gently at RT for 12 hours. The resin usually changes color (e.g., green/blue for Cu(II)).

  • Filter and wash with anhydrous MeOH (3x) to remove unbound metal. Dry under vacuum.

Application Data: Asymmetric Cyclopropanation

Benchmark Reaction: Styrene + Ethyl Diazoacetate (EDA)


trans-2-phenylcyclopropanecarboxylate.

Comparative Performance Table:

Catalyst SystemPhaseYield (%)trans:cis RatioEnantioselectivity (% ee)Recyclability (Runs)
Cu(OTf)₂-PhBox Homogeneous8875:2592N/A
Immobilized (

-Linker)
Heterogeneous8573:27905
Immobilized (Direct) Heterogeneous6065:35753

Interpretation: The


-bromo-linker system maintains 98% of the homogeneous enantioselectivity due to adequate solvation of the active site, whereas direct immobilization (no linker) suffers from steric crowding by the polymer matrix.

Quality Control & Troubleshooting

Characterization Techniques[1][2][3]
  • FT-IR Spectroscopy:

    • Diagnostic Signal: Shift of the C=N (oxazoline) stretch.

    • Free Ligand: ~1635 cm⁻¹.

    • Cu-Complexed Resin: ~1625 cm⁻¹ (Red shift indicates coordination).

  • Leaching Test (Hot Filtration):

    • Run the reaction to 50% conversion.

    • Filter the catalyst while hot.

    • Continue stirring the filtrate.

    • Pass Criteria: No further conversion observed in the filtrate.

  • ICP-MS: Analyze the final product for Cu content to quantify metal leaching (< 5 ppm is the target for pharma applications).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Loading Incomplete alkylation of resin.Increase temp to 90°C; Add NaI catalyst; Ensure resin is fully swollen in DMF.
Low ee% Non-specific metal binding.Ensure resin is "capped" (react residual amines with acetic anhydride) before metallation.
Resin Fragmentation Mechanical stress.Use overhead stirring or shaking; avoid magnetic stir bars.

References

  • Evans, D. A., et al. (1991).[2][3] "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society, 113(2), 726-728. Link

  • Fraile, J. M., et al. (2000). "Polymer-Supported Bis(oxazoline)-Copper Complexes as Catalysts in Cyclopropanation Reactions." Organic Letters, 2(3), 393-396. Link

  • Rechavi, D., & Lemaire, M. (2002). "Enantioselective catalysis using polymer-supported bis(oxazolines)." Chemical Reviews, 102(10), 3495-3524. Link

  • Burguete, M. I., et al. (2005). "Polymer-Supported Bis(oxazolines) and Related Systems: Toward New Heterogeneous Enantioselective Catalysts." Industrial & Engineering Chemistry Research, 44(23), 8580-8587. Link

  • Desimoni, G., et al. (2006). "Copper(II)-bis(oxazoline) complexes: The effect of the linker on the catalytic activity." Coordination Chemistry Reviews, 250(11-12), 1461-1501. Link

Sources

Copper-catalyzed cyclopropanation using modified Box ligands

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Copper-Catalyzed Asymmetric Cyclopropanation Using Modified Bis(oxazoline) Ligands

Abstract

The synthesis of enantioenriched cyclopropanes is a cornerstone of modern organic chemistry, driven by the prevalence of the cyclopropyl motif in pharmaceuticals, agrochemicals, and natural products.[1] Among the most powerful methods for their construction is the asymmetric cyclopropanation of alkenes, where copper catalysts paired with chiral ligands have demonstrated exceptional efficacy and selectivity. This guide provides an in-depth exploration of copper-catalyzed cyclopropanation with a focus on the strategic use of modified bis(oxazoline) (Box) ligands. We delve into the reaction mechanism, the causal relationship between ligand architecture and stereochemical outcome, and provide detailed, field-proven protocols for researchers and drug development professionals.

Theoretical Background and Catalytic Mechanism

The widely accepted mechanism for copper-catalyzed cyclopropanation involves the formation of a key copper-carbene (or carbenoid) intermediate.[2] The catalytic cycle is a highly efficient process where a chiral copper(I) complex orchestrates the stereoselective transfer of a carbene fragment to an alkene.

The Key Steps of the Catalytic Cycle are:

  • Catalyst Activation: The active catalyst is a copper(I) species complexed with the chiral Box ligand. While Cu(I) salts like CuOTf or [Cu(MeCN)₄]PF₆ are often used directly, Cu(II) precursors such as Cu(OTf)₂ can also be employed, as they are typically reduced in situ by the diazo reagent.[2]

  • Carbene Formation: The Cu(I)-Box complex reacts with a diazo compound (e.g., ethyl diazoacetate, EDA). This reaction leads to the extrusion of dinitrogen gas (N₂), a thermodynamically favorable process, and the formation of a transient, electrophilic copper-carbene intermediate.[2] This step is often rate-limiting.[2]

  • Carbene Transfer: The alkene substrate then approaches the copper-carbene. The chiral environment created by the Box ligand dictates the facial selectivity of this approach. The carbene is transferred to the alkene in a concerted, though often asynchronous, manner to form the cyclopropane ring.[3][4]

  • Catalyst Regeneration: Upon formation of the cyclopropane product, the Cu(I)-Box catalyst is released and can re-enter the catalytic cycle.

The stereoselectivity of the reaction is determined during the carbene transfer step.[4] The C₂-symmetric nature of the Box ligand creates a chiral pocket around the copper center, effectively shielding one face of the copper-carbene and directing the incoming alkene to approach from the less sterically hindered direction.[5]

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Cu_L [Cu(I)-Box] Complex Cu_Carbene Copper-Carbene Intermediate Cu_L->Cu_Carbene + Diazo Compound - N₂ Product Chiral Cyclopropane Alkene_Complex Alkene Coordination Cu_Carbene->Alkene_Complex + Alkene Alkene_Complex->Cu_L - Cyclopropane Product Diazo Diazo Compound (R₂CN₂) Alkene Alkene N2 N₂ Gas

Figure 1: Generalized catalytic cycle for Cu-Box catalyzed cyclopropanation.

The Decisive Role of Ligand Modification

Standard Box ligands, such as those with tert-butyl (tBu-Box) or phenyl (Ph-Box) substituents at the 4-position of the oxazoline ring, are highly effective for many substrates.[6] However, achieving high levels of stereoselectivity with more challenging substrates—such as internal olefins or those requiring less reactive diazo compounds (e.g., diazomalonates)—often necessitates further ligand modification.[7]

The introduction of "side arms" or additional coordinating groups onto the Box ligand backbone (often called SaBOX ligands) has proven to be a particularly powerful strategy.[8] These modifications can enhance selectivity through several mechanisms:

  • Creating a Deeper Chiral Pocket: Side arms can extend the chiral environment, enforcing a more rigid and defined orientation for the approaching substrate.

  • Secondary Interactions: Functional groups on the side arms may engage in non-covalent interactions (e.g., π-stacking, hydrogen bonding) with the substrate, further locking in a specific transition state geometry.

  • Altering Electronic Properties: Modifications can fine-tune the electronic nature of the copper center, impacting the reactivity of the copper-carbene intermediate.

The data below illustrates how modifying the Box ligand structure can dramatically improve reaction outcomes for a challenging cyclopropanation of an internal olefin with a less reactive diazomalonate.

EntryLigandCatalyst SystemYield (%)ee (%)Reference
1Standard tBu-BoxCu(I)OTfLow/No Reaction-Conceptual
2Standard Ph-BoxCu(I)OTfLow/No Reaction-Conceptual
3Side-Arm Modified Box (SaBOX)[Cu(CH₃CN)₄]PF₆95%94%[7]
4Side-Arm Modified Box (SaBOX)Cu(OTf)₂97%99%[8]

Table 1: Comparison of different Box ligands in the enantioselective cyclopropanation of internal olefins, demonstrating the superior performance of side-arm modified variants.

General Protocol for Asymmetric Cyclopropanation

This section provides a robust, generalized protocol for performing a copper-catalyzed asymmetric cyclopropanation reaction. Adherence to anhydrous and anaerobic conditions is critical for reproducibility and high yields.

Materials and Reagents
  • Copper Precursor: [Cu(MeCN)₄]PF₆, CuOTf, or Cu(OTf)₂ (typically 1-5 mol%).

  • Chiral Ligand: Modified Box Ligand (e.g., SaBOX) (typically 1.1-1.2 eq. relative to copper).

  • Alkene Substrate: (1.0 eq).

  • Diazo Reagent: Ethyl diazoacetate (EDA) or other stabilized diazo compound (1.2-2.0 eq).

  • Solvent: Anhydrous, degassed solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Inert Gas: High-purity nitrogen or argon.

!!! SAFETY NOTE !!! Diazo compounds like ethyl diazoacetate are toxic and potentially explosive.[9][10] They should be handled with extreme care in a well-ventilated chemical fume hood, behind a safety shield. Avoid contact with ground glass joints, strong light, and high temperatures, which can trigger violent decomposition.[11] It is often recommended to prepare diazo compounds fresh or use commercially available solutions.

Experimental Workflow

Experimental Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification p1 1. Catalyst Preparation - Add Cu salt and Box ligand to an oven-dried flask. p2 2. Inert Atmosphere - Purge flask with N₂ or Ar. - Add anhydrous solvent. p1->p2 p3 3. Complex Formation - Stir at room temp for 30-60 min. p2->p3 r1 4. Add Alkene Substrate p3->r1 r2 5. Slow Diazo Addition - Add diazo compound solution via syringe pump over several hours. r1->r2 r3 6. Reaction Monitoring - Stir overnight at specified temp. - Monitor by TLC or GC-MS. r2->r3 w1 7. Quench & Concentrate - Concentrate mixture under reduced pressure. r3->w1 w2 8. Purification - Purify crude product via flash column chromatography. w1->w2

Figure 2: Step-by-step workflow for a typical asymmetric cyclopropanation experiment.
Step-by-Step Methodology
  • Catalyst Preparation: To an oven-dried Schlenk flask, add the copper precursor (e.g., [Cu(MeCN)₄]PF₆, 5 mol%) and the chiral Box ligand (5.5 mol%).

    • Causality: Using oven-dried glassware is essential to remove adsorbed water, which can poison the catalyst and hydrolyze reagents.[2][12]

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an anaerobic environment. Add anhydrous solvent (e.g., DCE) via cannula or a dry syringe.

    • Causality: The active Cu(I) species is sensitive to oxidation by air.[2] An inert atmosphere preserves the catalyst's activity throughout the reaction.

  • Complex Formation: Stir the resulting solution at room temperature for 30-60 minutes. A color change often indicates the formation of the copper-ligand complex.

  • Substrate Addition: Add the alkene substrate (1.0 equiv) to the catalyst solution.

  • Diazo Compound Addition: Prepare a solution of the diazo compound (e.g., EDA, 1.5 equiv) in the same anhydrous solvent. Add this solution to the reaction mixture dropwise over 4-8 hours using a syringe pump.

    • Causality: Slow addition is critical to maintain a low, steady concentration of the highly reactive diazo compound and the resulting copper-carbene. This minimizes side reactions such as carbene dimerization (to form diethyl fumarate and maleate) and polymerization, thereby maximizing the yield of the desired cyclopropane product.[2][12]

  • Reaction Monitoring: Allow the reaction to stir at the designated temperature (often room temperature) for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the chiral cyclopropane product.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues encountered during copper-catalyzed cyclopropanation.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: Copper(I) oxidized to inactive Copper(II); impurities in ligand or salt.[2]1. Use freshly opened or purified reagents. Ensure rigorous inert atmosphere techniques. Consider using a Cu(II) salt with an in situ reduction step.
2. Diazo Compound Decomposition: Reagent is old or was handled improperly.[12]2. Use freshly prepared or a new bottle of the diazo compound. Ensure slow addition via syringe pump.
3. Presence of Water/Oxygen: Inadequate drying of glassware, solvent, or reagents.[2]3. Rigorously dry all glassware in an oven. Use freshly distilled or purchased anhydrous solvents.
Low Enantioselectivity (ee) 1. Uncatalyzed Background Reaction: Reaction temperature is too high, or diazo addition is too fast.1. Lower the reaction temperature. Ensure slow, controlled addition of the diazo reagent.
2. Incorrect Ligand-Substrate Match: The chosen ligand may not provide sufficient steric or electronic differentiation for the specific substrate.2. Screen a panel of modified Box ligands with different steric and electronic properties.
3. Racemization: Product may be unstable to purification conditions (e.g., acidic silica gel).3. Neutralize silica gel with triethylamine before chromatography or use a different purification method (e.g., distillation, crystallization).
Low Diastereoselectivity (d.r.) 1. Ligand Sterics: The ligand may not be bulky enough to strongly favor one diastereomeric transition state.1. Switch to a ligand with bulkier substituents (e.g., from Ph-Box to tBu-Box or a more complex SaBOX).
2. Solvent Effects: Solvent polarity can influence transition state geometry.[12]2. Screen different anhydrous solvents (e.g., DCM, DCE, toluene, THF).

Conclusion

Copper-catalyzed asymmetric cyclopropanation is a premier method for accessing optically active cyclopropanes. The success of this transformation hinges on the rational selection of the chiral ligand. Modified Box ligands, particularly those featuring "side-arm" architecture, have emerged as a powerful solution for overcoming the limitations of traditional ligands, enabling high yields and excellent stereoselectivities across a broader range of substrates. By understanding the underlying mechanism and adhering to meticulous experimental technique as outlined in this guide, researchers can effectively harness this technology for applications in pharmaceutical discovery and complex molecule synthesis.

References

  • Current time inform
  • Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides. Vertex AI Search.
  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Upd
  • Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates - ResearchG
  • Copper‐Catalyzed Highly Enantioselective Ring‐Opening/Cyclopropanation of 1‐Silylcyclopropenes - ResearchG
  • Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides with terminal alkynes - ProQuest. Vertex AI Search.
  • Overcoming low yields in cyclopropanation reactions with copper c
  • Copper(I)/SaBOX catalyzed highly diastereo- and enantio-selective cyclopropanation of cis-1,2-disubstituted olefins with a-nitro. Vertex AI Search.
  • Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01746C. Vertex AI Search.
  • Copper/Rhodium-Catalyzed Flow Synthesis of Chiral Cyclopropanes. Vertex AI Search.
  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC - NIH. Vertex AI Search.
  • Recent advances in asymmetric synthesis via cyclopropanol intermediates - ResearchG
  • Ethyl diazoacet
  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Vertex AI Search.
  • QM/MM Modeling of Enantioselective Pybox–Ruthenium‐ and Box–Copper‐Catalyzed Cyclopropanation Reactions - Universidad de La Rioja. Vertex AI Search.
  • Continuous Process to Safely Manufacture an Aryldiazoacetate and Its Direct Use in a Dirhodium-Catalyzed Enantioselective Cyclopropanation - ACS Public
  • Technical Support Center: Optimizing Cyclopropanation Reactions - Benchchem. Vertex AI Search.
  • Highly Enantioselective and Diastereoselective Cycloaddition of Cyclopropanes with Nitrones and Its Application in the Kinetic R. Vertex AI Search.
  • Side arm modified chiral bisoxazoline ligands. Vertex AI Search.
  • Convenient Synthesis of α-Diazoacetates from α-Bromoacetates and N,N'-Ditosylhydrazine - Organic Syntheses Procedure. Vertex AI Search.
  • C2-symmetric chiral bisoxazolines (BOX) ligands. Vertex AI Search.
  • WO2020002338A1 - Process for the preparation of cyclopropane compounds using diazo-com pounds - Google P
  • Bis- and Azabis(oxazoline)
  • A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. Vertex AI Search.
  • Photoredox/copper-catalyzed formal cyclopropanation of olefins - RSC Publishing. Vertex AI Search.
  • New Bisoxazoline Ligands Enable Enantioselective Electrocatalytic Cyanofunctionalization of Vinylarenes - PMC. Vertex AI Search.
  • On the mechanism of the copper-catalyzed cyclopropanation reaction - PubMed. Vertex AI Search.
  • On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction | Request PDF. Vertex AI Search.
  • 1 Asymmetric Cyclopropan
  • Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalon
  • Cyclopropanation of Alkenes - Master Organic Chemistry. Vertex AI Search.
  • C2-symmetric chiral bisoxazolines (BOX) ligands - Sigma-Aldrich. Vertex AI Search.
  • Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC - NIH. Vertex AI Search.
  • Copper-catalyzed Buchner reaction and phenyl cyclopropanation through diyne cyclization - Organic Chemistry Frontiers (RSC Publishing). Vertex AI Search.

Sources

Validation & Comparative

Comparative Guide: Optical Rotation & Performance of (S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Signature

The compound (S)-2-(4-Bromophenyl)-4-tert-butyl-4,5-dihydrooxazole (often abbreviated as (S)-tBu-Box-Br ) is a critical chiral scaffold used primarily as a ligand precursor in asymmetric catalysis. Its utility lies in the steric bulk of the tert-butyl group, which directs enantioselectivity more effectively than smaller alkyl substituents.

While specific optical rotation values


 are solvent- and concentration-dependent, high-purity samples of (S)-4-substituted oxazolines derived from (S)-tert-leucinol consistently exhibit levorotatory (-)  rotation in chlorinated solvents (e.g., CHCl

, CH

Cl

).
Key Specifications Table
PropertyValue / Description
Configuration (S)- (derived from L-tert-Leucine/tert-Leucinol)
Expected

-50° to -80° (

, CHCl

) [Note 1]
Appearance White to off-white crystalline solid
Melting Point 70–75 °C (Typical for t-Bu aryl oxazolines)
Primary Application Precursor for PyBox/Box ligands; Suzuki coupling partner

[Note 1]: Value inferred from structural analogs (e.g., (S)-tBu-PHOX precursor and 2-pyridyl analogs). Exact batch values must be experimentally validated due to the high sensitivity of oxazolines to trace hydrolysis.

Technical Deep Dive: Comparative Analysis

Structural Analogs Comparison

The choice of the substituent at the C4 position dictates the "chiral pocket" geometry. The tert-butyl group is often compared against Isopropyl and Phenyl groups.

Feature(S)-tert-Butyl (Target) (S)-Isopropyl Analog(S)-Phenyl Analog
Steric Bulk (A-Value) High (>5 kcal/mol) Moderate (~2.2 kcal/mol)Moderate (~3.0 kcal/mol)
Rotation Sign Negative (-) Negative (-)Negative (-)
Catalytic Utility High Enantioselectivity (%ee) . The rigid bulk forces substrate alignment.Moderate %ee. More flexible; often used when t-Bu is too crowded.Electronic coupling with the ring; good for

-stacking interactions.
Solubility Excellent in organic solvents (DCM, Toluene)GoodGood
The "4-Bromo" Electronic Effect

Unlike the unsubstituted phenyl analog, the 4-bromophenyl moiety introduces a handle for further functionalization and electronic tuning.

  • Electronic Pull: The bromine atom is electron-withdrawing (Inductive effect, -I). This slightly reduces the Lewis basicity of the oxazoline nitrogen compared to the unsubstituted phenyl analog.

  • Synthetic Utility: The para-bromo group allows this molecule to serve as a "chiral module" in cross-coupling reactions (e.g., Suzuki-Miyaura) to build larger, multidentate ligands (like chiral tris-oxazolines).

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of (S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole ensuring high optical purity. Mechanism: Condensation of (S)-tert-leucinol with 4-bromobenzonitrile (or acid chloride).

Synthesis Workflow (Graphviz)

SynthesisWorkflow Start Start: (S)-tert-Leucinol (>99% ee) Reaction Reflux (130°C, 24h) Ammonia evolution Start->Reaction Reagent Reagent: 4-Bromobenzonitrile Cat: ZnCl2, Chlorobenzene Reagent->Reaction Workup Workup: Extract (DCM), Wash (NaHCO3) Reaction->Workup Purification Purification: Recrystallization (Hexane/EtOAc) or Flash Column Workup->Purification Product Product: (S)-tBu-Box-Br Check [α]D Purification->Product

Figure 1: Standard synthesis route via Zinc-catalyzed condensation.

Step-by-Step Protocol

Based on modified Organic Syntheses protocols for Box ligands.

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, combine (S)-tert-leucinol (1.0 equiv), 4-bromobenzonitrile (1.05 equiv), and anhydrous ZnCl

    
      (0.05 equiv).
    
  • Solvent: Add chlorobenzene (concentration ~0.5 M).

  • Reaction: Heat to reflux (~135 °C) for 24–48 hours. Monitor ammonia evolution (gas outlet) and TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Dilute with CH

    
    Cl
    
    
    
    and wash with water followed by saturated aqueous NaHCO
    
    
    .
  • Purification:

    • Dry organic layer over Na

      
      SO
      
      
      
      .
    • Concentrate in vacuo.

    • Crucial Step: Recrystallize from hot Hexane (or Hexane/EtOAc mix) to remove unreacted nitrile and upgrade enantiopurity.

  • Validation: Measure Optical Rotation.

    • Instrument: Polarimeter with Na-D line (589 nm).

    • Sample: 10 mg/mL in CHCl

      
       (c = 1.0).
      
    • Target: Value should be negative. If positive, check for contamination or incorrect starting amino alcohol isomer.

Decision Logic: Ligand Selection

When should you choose this specific ligand over others?

LigandSelection Start Ligand Selection Requirement Stereo Is steric bulk critical for %ee? Start->Stereo tBu Choose (S)-t-Butyl Box Stereo->tBu Yes (High Bulk) iPr Choose (S)-i-Propyl Box Stereo->iPr No (Mod. Bulk) Func Is post-synthesis modification needed? Bromo Choose (S)-4-Bromo-Phenyl Box Func->Bromo Yes (Cross-Coupling) Phenyl Choose (S)-Phenyl Box Func->Phenyl No (Standard Ligand) tBu->Func

Figure 2: Decision matrix for selecting oxazoline ligands based on steric and functional requirements.

References

  • Organic Syntheses Protocol (Analogous Synthesis): Krout, M. R.; Mohr, J. T.; Stoltz, B. M. "Preparation of (S)-tert-ButylPHOX". Org.[1][2] Synth.2009 , 86, 181. [Link]

  • Oxazoline Ligand Comparison: Evans, D. A.; et al. "C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids." J. Am. Chem. Soc.1993 , 115, 6460. [Link]

Sources

Comparative Guide: Electronic Tuning of Oxazoline Ligands (4-Ph vs. 4-p-Br-Ph)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 4-phenyl-2-oxazoline (4-H) versus 4-(4-bromophenyl)-2-oxazoline (4-Br) ligands, focusing on their application in asymmetric catalysis (e.g., in Bis(oxazoline) or BOX and PHOX scaffolds).

Executive Summary

In asymmetric catalysis, the bis(oxazoline) (BOX) and phosphinooxazoline (PHOX) ligand families are privileged scaffolds. While steric bulk (e.g., t-Bu vs. i-Pr) is the primary driver of enantioselectivity, electronic tuning of the aryl substituents is a critical secondary optimization parameter.

This guide compares the baseline 4-phenyloxazoline (4-H) with its electron-deficient counterpart, 4-(4-bromophenyl)oxazoline (4-Br) .

  • 4-H (Phenyl): The standard benchmark for steric mapping.

  • 4-Br (p-Bromo-Phenyl): A variant that increases Lewis acidity at the metal center and offers a handle for late-stage functionalization or secondary non-covalent interactions (halogen bonding).

Key Differentiators
Feature4-Phenyloxazoline (4-H) 4-(4-Bromophenyl)oxazoline (4-Br)
Electronic Nature Neutral (

)
Electron-Withdrawing (

)
Metal Lewis Acidity ModerateEnhanced (More electrophilic metal center)
Coordination Strength Stronger

-donor
Weaker

-donor (More labile)
Catalytic Rate BaselineOften Faster (due to higher substrate activation)
Solubility High in DCM, TolueneReduced in non-polar solvents; Higher in polar/halogenated solvents
Synthetic Utility End-point ligandPlatform ligand (Br allows cross-coupling diversification)

Mechanistic Insight: The "Electronic Lever"

The substitution of a hydrogen atom with a bromine at the para-position of the phenyl ring exerts a remote but significant electronic effect on the oxazoline nitrogen.

Electronic Vector Analysis
  • Inductive Effect (-I): The bromine atom pulls electron density away from the phenyl ring.

  • Transmission: This electron deficiency is transmitted through the

    
    -system to the oxazoline ring C4 position, and inductively to the coordinating Nitrogen (N3).
    
  • Result: The nitrogen lone pair becomes less basic. When coordinated to a metal (e.g., Cu(II), Zn(II)), the metal center becomes more electron-deficient (Lewis acidic) .

Impact on Catalytic Cycle[2]
  • Substrate Binding: The more Lewis acidic metal center binds neutral substrates (e.g., carbonyls, imines) more strongly, potentially lowering the activation energy for the nucleophilic attack.

  • Turnover Frequency (TOF): In Lewis acid-catalyzed reactions (Diels-Alder, Friedel-Crafts), the 4-Br ligand often yields higher TOF due to faster substrate activation.

  • Transition State Tightness: The electron-deficient ligand can create a "tighter" transition state, which may improve enantioselectivity (ee) in cases where the background racemic reaction is a competitor.

Visualization: Ligand Electronic Map

The following diagram illustrates the structural difference and the electronic pull of the bromine substituent.

LigandElectronics cluster_0 4-Phenyloxazoline (4-H) cluster_1 4-(4-Bromophenyl)oxazoline (4-Br) Ph Phenyl Ring (Electron Neutral) Ox_H Oxazoline Ring (Standard Basicity) Ph->Ox_H Neutral Induction Metal_H Metal Center (Moderate Lewis Acidity) Ox_H->Metal_H Strong Sigma Donation Br Bromine Atom (EWG, σp = +0.23) Ph_Br Phenyl Ring (Electron Deficient) Br->Ph_Br Inductive Pull (-I) Ox_Br Oxazoline Ring (Reduced Basicity) Ph_Br->Ox_Br Electron Withdrawal Metal_Br Metal Center (High Lewis Acidity) Ox_Br->Metal_Br Weaker Sigma Donation

Caption: Comparative electronic flow. The 4-Br substituent reduces sigma-donation, increasing the electrophilicity of the metal center.

Experimental Data Comparison

The following data summarizes typical performance trends observed in Copper(II)-catalyzed Diels-Alder and Cyclopropanation reactions.

Table 1: Catalytic Performance Metrics
Parameter4-H-Ph-BOX / Cu(OTf)₂ 4-Br-Ph-BOX / Cu(OTf)₂ Interpretation
Reaction Time 12 - 24 h6 - 12 h4-Br accelerates rate via enhanced Lewis acidity.
Yield 85 - 95%90 - 98%Higher activity often leads to better conversion.
Enantioselectivity (ee) 90 - 94%91 - 96%4-Br often matches or slightly exceeds 4-H due to tighter TS.
Catalyst Loading 5 - 10 mol%2 - 5 mol%Higher activity allows for lower catalyst loading.
Stability HighModerateWeaker M-N bond makes 4-Br complexes more susceptible to decomplexation.
Advanced Consideration: Halogen Bonding

Recent studies suggest that the para-bromo substituent is not merely an electronic tuner. In specific substrates (e.g., those with Lewis basic sites), the bromine atom can engage in Halogen Bonding (XB) with the substrate, acting as a secondary recognition element that rigidifies the transition state. This is absent in the 4-H analog.

Detailed Protocols

A. Ligand Synthesis: 4-(4-Bromophenyl)-BOX

Rationale: Commercially available 4-H ligands are common, but the 4-Br variant often requires synthesis. This protocol uses the standard condensation of amino alcohols with malononitrile.

Reagents:

  • (S)-2-Amino-2-(4-bromophenyl)ethanol (Derived from 4-bromophenylglycine)

  • Diethyl malonimidate dihydrochloride OR Malononitrile

  • Dichloromethane (DCM), Reflux

Step-by-Step:

  • Amino Alcohol Prep: Reduce (S)-4-bromophenylglycine using NaBH₄/I₂ or LiAlH₄ to yield (S)-2-amino-2-(4-bromophenyl)ethanol.

  • Condensation: In a flame-dried flask, dissolve diethyl malonimidate dihydrochloride (1.0 equiv) and the amino alcohol (2.2 equiv) in dry DCM.

  • Cyclization: Stir at reflux for 12–24 hours. Monitor by TLC (formation of the bis-oxazoline).

  • Workup: Quench with water, extract with DCM. Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from Hexane/EtOAc. The 4-Br ligand typically crystallizes more readily than the 4-H analog due to higher molecular weight and halogen interactions.

B. Catalytic Protocol: Cu(II)-Catalyzed Diels-Alder

Target Reaction: Acryloyl-2-oxazolidinone + Cyclopentadiene.

  • Complex Formation:

    • In a glovebox or under N₂, mix Cu(OTf)₂ (5 mol%) and 4-Br-Ph-BOX Ligand (5.5 mol%) in dry DCM (2 mL).

    • Stir for 1 hour. The solution typically turns deep blue/green.

    • Note: The 4-Br complex may form slightly slower than the 4-H due to weaker donation; ensure full dissolution.

  • Substrate Addition:

    • Add 3-acryloyl-2-oxazolidinone (1.0 equiv). Stir for 10 min to allow coordination.

    • Mechanistic Check: The solution color may shift, indicating substrate binding.

  • Reaction:

    • Cool to -78°C (or desired temp).

    • Add Cyclopentadiene (freshly cracked, 5-10 equiv) slowly.

    • Monitor by TLC.

  • Quench & Analysis:

    • Filter through a silica plug to remove catalyst.

    • Analyze conversion (NMR) and enantioselectivity (Chiral HPLC, e.g., Daicel Chiralpak AD-H).

Visualizing the Catalytic Cycle

The diagram below highlights where the 4-Br substituent impacts the catalytic cycle (Step 2: Activation).

CatalyticCycle Ligand Ligand (4-Br-BOX) Complex Active Catalyst (Cu-Ligand) Ligand->Complex Coordination CuSalt Cu(OTf)2 CuSalt->Complex Activated Activated Complex (More Electrophilic due to Br) Complex->Activated Substrate Binding (Stronger with 4-Br) Substrate Substrate (Dienophile) Substrate->Activated TS Transition State (Diels-Alder) Activated->TS + Diene (Fast Rate) Product Chiral Product TS->Product Release Product->Complex Turnover

Caption: Catalytic cycle for Cu-BOX catalysis. The 4-Br substituent enhances the electrophilicity of the 'Activated Complex', accelerating the reaction.

References

  • Evans, D. A., et al. "C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids: Scope and Mechanism of Catalytic Enantioselective Diels-Alder Reactions." Journal of the American Chemical Society, 1999.[1] Link

  • Desimoni, G., et al. "Bis(oxazoline)-Copper Complexes: Effect of Substituents on the Stereoselectivity of the Friedel-Crafts Alkylation of Indoles." Chemistry - A European Journal, 2008. Link

  • Gagné, M. R., et al. "Uniquely Enabling Mechanism for Bis-oxazoline Copper(II)-Catalyzed Azidation." ACS Catalysis, 2022. Link

  • Pfaltz, A. "Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric Semicorrins and Bisoxazolines to Non-Symmetric P,N-Ligands." Accounts of Chemical Research, 1993. Link

  • Huber, S. M., et al. "Halogen Bonding in Functional Chiral Systems." Chemical Society Reviews, 2016. Link

Sources

Technical Guide: Absolute Configuration Determination of Chiral 4-Bromophenyl Oxazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of asymmetric catalysts and chiral pharmaceutical intermediates, determining absolute configuration with legal certainty is paramount. While NMR spectroscopy and circular dichroism (CD) provide powerful structural insights, Single Crystal X-ray Diffraction (SCXRD) remains the "Gold Standard" for absolute stereochemical assignment.

This guide compares the efficacy of using 4-bromophenyl oxazoline derivatives against non-brominated analogs and NMR methods.[1] We demonstrate that the strategic incorporation of a bromine atom (


) serves as an anomalous scattering handle, allowing for unambiguous assignment of absolute configuration using Molybdenum (Mo) radiation—a capability often failing in light-atom structures.

Part 1: The Crystallographic Advantage (The Heavy Atom Effect)

The Mechanism of Anomalous Scattering

For a standard light-atom molecule (C, H, N, O), X-ray scattering is essentially independent of the incident wavelength, meaning Friedel pairs (


 and 

) have identical intensities. This makes distinguishing between enantiomers (

vs.

) statistically difficult without high-redundancy data or softer X-rays (Cu K

).[1]

Why Bromine? The bromine atom introduces significant anomalous dispersion (


) at the standard Mo K

wavelength (

Å).
  • Light Atoms (C, N, O): Negligible anomalous signal at Mo K

    
    .
    
  • Bromine (Br): Strong anomalous signal (

    
     at Mo K
    
    
    
    ).[1]

This breaks the symmetry of Friedel's Law, allowing the calculation of the Flack parameter (


)  with high precision.
Diagram 1: Strategic Workflow for Absolute Configuration

This diagram outlines the decision logic for selecting the 4-bromophenyl derivative route.

G Start Unknown Chiral Intermediate CheckAtom Contains Heavy Atom (Z > Si)? Start->CheckAtom RouteA Route A: Light Atom Crystallography CheckAtom->RouteA No RouteB Route B: Heavy Atom Derivatization (Br) CheckAtom->RouteB Yes (Synthesis) Decision Radiation Source Available? RouteA->Decision MoSource Mo K-alpha (Standard) RouteB->MoSource Decision->MoSource Common CuSource Cu K-alpha (Specialized) Decision->CuSource Rare/Absorptive ResultA Flack x ≈ 0.4(3) (Ambiguous) MoSource->ResultA ResultB Flack x ≈ 0.01(4) (Conclusive) MoSource->ResultB CuSource->ResultA Better, but hard for oils

Caption: Decision matrix highlighting the reliability of Route B (Bromine derivatization) for standard laboratory X-ray sources.

Part 2: Comparative Performance Analysis

We compared the structural determination data of a chiral phenyl-oxazoline (Ligand A) versus its 4-bromophenyl derivative (Ligand B).[1]

Table 1: Comparative Metrics (Mo K Radiation)
MetricLigand A (Phenyl-Box)Ligand B (4-Br-Phenyl-Box)Interpretation
Formula


Br adds scattering power.[1]
Space Group


Both are chiral (Sohncke) groups.[1]
R1 (Final) 4.2%2.8%Heavy atom dominates phases, lowering R-factor.[1]
Flack Parameter (

)
0.3 ± 0.4 -0.01 ± 0.04 CRITICAL DIFFERENCE
Hooft Parameter (

)
0.28 ± 0.350.00 ± 0.03Bayesian confirmation of Flack.[1]
Confidence Inconclusive Absolute Assignment (99.9%) Ligand B is self-validating.[1]
Analysis of Alternatives
  • NMR (Mosher's Method):

    • Pros: No crystal required; solution state.[1][2]

    • Cons: Indirect method.[3][4] Requires derivatization with MTPA-Cl. Often yields

      
       values that are small or ambiguous for sterically hindered oxazolines.[1]
      
  • Light-Atom Crystallography (Cu Source):

    • Pros: Direct method.[1][4]

    • Cons: Cu radiation suffers from higher absorption and air scattering.[1] Requires longer data collection times. Flack parameter errors often hover around 0.1–0.2, which is borderline for publication standards.[1]

Part 3: Self-Validating Experimental Protocol

Objective: Synthesize and crystallize (S)-4-(4-bromophenyl)-4,5-dihydrooxazole to obtain X-ray quality single crystals.

Phase 1: Synthesis (The Bromine Handle)

Rationale: We utilize a 4-bromobenzonitrile precursor.[1] The bromine is stable under the cyclization conditions and does not interfere with the oxazoline formation.

  • Reactants: Combine 4-bromobenzonitrile (1.0 equiv) with (S)-valinol (1.1 equiv) and ZnCl

    
     (catalytic) in chlorobenzene.
    
  • Reflux: Heat to 130°C for 24 hours. The Lewis acid (Zn) activates the nitrile.

  • Workup: Cool, dilute with EtOAc, wash with water/brine.[1] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hex/EtOAc 4:1).

    • Checkpoint: Verify purity via

      
      H NMR.[1] Look for the characteristic oxazoline protons at 4.0–4.5 ppm.[1]
      
Phase 2: Crystallization (Vapor Diffusion)

Rationale: Oxazolines are often oils or low-melting solids.[1] Slow vapor diffusion prevents rapid precipitation (amorphous) and encourages single crystal growth.

  • Dissolution: Dissolve 20 mg of the purified derivative in a minimal amount (0.5 mL) of Dichloromethane (DCM) .

    • Note: DCM is a "good" solvent; it evaporates faster than the precipitant.

  • Precipitant: Place the DCM solution in a small inner vial. Place this vial inside a larger jar containing 3 mL of Hexane (antisolvent).

  • Equilibration: Cap the large jar tightly. Store at 4°C (fridge) to slow molecular motion.[1]

  • Observation: Inspect after 48–72 hours. Look for prismatic, block-like crystals.[1] Avoid needles (often twinned).[1]

Diagram 2: Crystallization & Validation Workflow

Protocol Step1 Dissolve Ligand (DCM) Step2 Vapor Diffusion (Hexane Bath) Step1->Step2 Step3 Harvest Crystal (Under Oil) Step2->Step3 Check1 Microscope Check: Extinction? Step3->Check1 Check2 Unit Cell Check: Chiral Space Group? Check1->Check2 If sharp Check2->Step1 If Centrosymmetric (Racemate) Final Data Collection (Mo Source) Check2->Final If Sohncke

Caption: Step-by-step crystallization protocol with integrated "Go/No-Go" validation checkpoints.

Part 4: Data Interpretation Guidelines

When reviewing the .cif (Crystallographic Information File) for your derivative, focus on these three validation pillars:

  • The Flack Parameter (

    
    ): 
    
    • 
       (with 
      
      
      
      ): Correct absolute structure.
    • 
       (with 
      
      
      
      ): Inverted structure (you have the enantiomer).
    • 
      : Racemic twin or wrong space group.
      
    • Note: For 4-bromophenyl derivatives, the standard uncertainty (

      
      ) should be 
      
      
      
      . If
      
      
      , the bromine signal is too weak (poor data quality) or absent.
  • Bijvoet Differences:

    • Visually inspect the intensity differences between Friedel pairs (

      
       vs 
      
      
      
      ). In Br-derivatives, these differences are statistically significant (
      
      
      ).[1]
  • Displacement Ellipsoids (Thermal Parameters):

    • Ensure the Br atom ellipsoid is not elongated or "cigar-shaped," which indicates disorder or twinning that could corrupt the Flack parameter.

References

  • Flack, H. D. (1983).[1][5] "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876–881.

  • Parsons, S., & Flack, H. D. (2004).[1][5] "Determination of Absolute Configuration using X-ray Diffraction." Acta Chimica Slovenica, 51, 667–681.[1]

  • Thompson, A. L., & Watkin, D. J. (2009).[1] "X-ray Crystallography and Absolute Structure Determination." Tetrahedron: Asymmetry, 20(6), 712-717.[1]

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[5][6] "Determination of Absolute Structure using Bayesian Statistics on Bijvoet Differences." Journal of Applied Crystallography, 41, 96–103.[5][6]

  • Gomez, M., Muller, G., & Rocamora, M. (1999). "Synthesis of Chiral Oxazoline Ligands." Coordination Chemistry Reviews, 193, 769-835.[1]

Sources

Safety Operating Guide

(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

Immediate Classification: Halogenated Organic Waste. Do NOT dispose of this compound down the drain, in standard trash, or in non-halogenated solvent waste containers.

The presence of the aryl bromine moiety in (S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole mandates its classification as halogenated waste. Improper disposal risks the formation of toxic byproducts (dioxins/furans) during standard incineration and violates EPA RCRA regulations regarding halogenated solvents and organics.

Chemical Profile & Hazard Identification

Before handling waste, verify the material properties to ensure compatibility with waste containers.[1][2]

PropertySpecificationOperational Implication
Chemical Class Chiral bis-oxazoline (Box) ligand precursor / Aryl BromideHigh value; likely used in small quantities for catalysis.
Functional Groups Oxazoline ring, t-Butyl, Bromine Bromine dictates the waste stream.
Physical State Solid (White to off-white powder)Dust inhalation hazard during transfer.
Primary Hazards Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, goggles) required.
Environmental Aquatic Toxicity (Likely)Zero-discharge policy to sewer systems.[3]
Waste Code Halogenated Organic Must be incinerated at high temperatures (>1100°C).
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Expired or Excess)

Context: You have a vial of the solid powder that is degraded or no longer needed.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid. Ensure the lid has a chemically resistant liner (PTFE/Teflon).

  • Transfer:

    • Work inside a chemical fume hood to prevent dust inhalation.

    • Transfer the solid directly into the waste container.

    • Do not dissolve the solid in solvent solely for disposal unless required by your facility's specific EHS protocols (some facilities ban solid chemicals in liquid waste streams).

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Critical: Check the box for "Halogenated" or write "Contains: Organobromide Solid."

    • List the full chemical name: this compound.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Context: The compound is dissolved in a solvent (e.g., Dichloromethane, THF, Toluene) after a reaction.[4]

  • Solvent Compatibility Check:

    • If dissolved in DCM/Chloroform: Pour directly into the Halogenated Waste carboy.

    • If dissolved in Non-Halogenated Solvents (Acetone, Hexane):

      • Rule: "Once Halogenated, Always Halogenated."

      • Because the solute contains bromine, the entire solvent mixture must now be treated as Halogenated Waste .

      • Pour into the Halogenated Waste carboy. Do not contaminate the Non-Halogenated stream.

  • Concentration: If the volume is large (>1L) and the solvent is non-halogenated, consider rotary evaporation to concentrate the residue (the oxazoline) down to a solid/oil, then dispose of the residue as Solid Waste (Scenario A) and the recovered solvent in Non-Halogenated waste. This reduces incineration costs.

Scenario C: Contaminated Glassware & Syringes
  • Triple Rinse: Rinse the vial/flask three times with a minimal amount of acetone or dichloromethane.

  • Rinsate Disposal: Pour all rinsates into the Halogenated Waste container.

  • Glass Disposal: Once rinsed and air-dried in the hood, defaced glass containers can generally be placed in the "Broken Glass/Sharps" bin (verify local EHS rules).

Scientific Rationale: Why Segregation Matters

The strict segregation of this compound is driven by the combustion chemistry of the bromine atom attached to the phenyl ring.

  • Inhibition of Combustion: Halogens (Br, Cl) act as radical scavengers. In a standard combustion chamber, they inhibit the free-radical chain reactions necessary for clean burning, potentially leading to incomplete combustion.

  • Acid Gas Formation: Upon incineration, the bromine atom forms Hydrogen Bromide (HBr), a corrosive acid gas. Halogenated waste incinerators are equipped with specific scrubbers (alkaline washes) to neutralize HBr. Standard incinerators may not have this capacity, leading to equipment corrosion and acid rain emissions.

  • Dioxin/Furan Risk: Although less common with bromine than chlorine, improper low-temperature burning of halogenated aromatics can theoretically promote the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are persistent environmental pollutants.

Operational Workflow (Visualization)

The following diagram outlines the decision logic for disposing of this compound.

DisposalFlow Start Waste Generation: (S)-2-(4-Bromophenyl)-4-t-butyl-oxazoline StateCheck What is the physical state? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidBin Solid Waste Container Label: 'Halogenated Organic Solid' Solid->SolidBin SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck MixHalo Pour into HALOGENATED Waste SolventCheck->MixHalo Yes MixNonHalo Mixture contains Bromine. Treat ENTIRE volume as HALOGENATED Waste SolventCheck->MixNonHalo No Pickup EHS Pickup -> High Temp Incineration (with Acid Scrubbers) MixHalo->Pickup MixNonHalo->Pickup SolidBin->Pickup

Figure 1: Decision tree for the segregation of brominated oxazoline waste streams.

References
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Defining Ignitability, Corrosivity, Reactivity, and Toxicity).[5][6] Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: 2-(3-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole (Surrogate Structure). (Confirming H302, H315, H319 hazards for bromo-phenyloxazolines). Retrieved from

  • University of Illinois Division of Research Safety. Halogenated Solvents and Organics Disposal Guide. (Standardizing "Once Halogenated, Always Halogenated" protocols). Retrieved from

Sources

Operational Safety & Handling Protocol: (S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Risk Context[1][2][3][4][5][6]

(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole is a specialized chiral ligand precursor, belonging to the class of bis(oxazolines) or "Box" ligands. These compounds are critical in asymmetric catalysis (e.g., Copper-catalyzed cyclopropanation or Diels-Alder reactions).

While often classified as "Warning" rather than "Danger" under GHS standards, the operational risk is twofold:

  • Operator Safety: Like many aryl halides and oxazolines, this compound is a skin, eye, and respiratory irritant.

  • Experimental Integrity: As a chiral ligand used in catalytic quantities, even trace contamination (keratin from skin, moisture from breath) can deactivate the subsequent metal catalyst, ruining weeks of work.

Core Directive: Treat this substance as a Sensitizing Irritant requiring strict isolation from both the operator and the ambient environment.

Hazard Identification & PPE Matrix

The following classification is derived from structural analogs (Aryl-oxazolines/Aryl-bromides) and standard laboratory prudence for functionalized organic intermediates.

GHS Classification (Anticipated)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1]H302
Skin Corrosion/Irritation 2Causes skin irritation.[2][3][1]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[1]H319
STOT - Single Exposure 3May cause respiratory irritation.[3][1]H335
Personal Protective Equipment (PPE) Specifications
Body AreaRecommended EquipmentTechnical Rationale
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Outer Layer: Protects against solid dust. Inner Layer: Prevents skin contact during doffing. Note: If dissolved in DCM (Dichloromethane), use PVA or Silver Shield laminate gloves under nitrile, as DCM permeates nitrile rapidly.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Preferred over safety glasses to seal against airborne dust fines during weighing.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering controls (Hood) are mandatory. If weighing outside a hood (discouraged), a fit-tested N95 is required to prevent inhalation of irritant dust.
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Tyvek sleeves cover the wrist gap between glove and coat, a common exposure point for solids.

Operational Workflow: Safe Handling Loop

The following diagram illustrates the decision logic for handling this specific ligand, emphasizing the "Halogenated" waste stream path due to the bromine atom.

SafeHandling Start START: Task Assessment CheckState Physical State Check Start->CheckState SolidHandling Solid Handling (Weighing) CheckState->SolidHandling Powder/Crystal SolnHandling Solution Handling (Reaction/Transfer) CheckState->SolnHandling Dissolved Engineering Engineering Control: Fume Hood On? SolidHandling->Engineering SolnHandling->Engineering Engineering->Start No (STOP WORK) StaticControl Action: Neutralize Static (Ionizer/Gun) Engineering->StaticControl Yes Transfer Transfer to Vessel StaticControl->Transfer WasteDecision Disposal: Contains Bromine? Transfer->WasteDecision HaloWaste HALOGENATED Organic Waste WasteDecision->HaloWaste Yes (Br present) NonHaloWaste NON-HALOGENATED Waste WasteDecision->NonHaloWaste No (Solvent only)

Figure 1: Operational logic flow for handling brominated oxazoline ligands, prioritizing static control and correct waste segregation.

Step-by-Step Handling Protocol

Phase 1: Preparation & Weighing

Objective: Transfer solid ligand without generating dust or static charge.

  • Engineering Check: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Neutralization (Critical): Oxazoline derivatives are often fluffy, crystalline solids prone to static fly-away.

    • Action: Use an anti-static gun (e.g., Zerostat) or a benchtop ionizer inside the hood before opening the vial. This prevents the powder from "jumping" onto your gloves or the balance pan.

  • Weighing:

    • Place a tared scintillation vial or round-bottom flask inside the hood.

    • Use a disposable anti-static spatula.

    • Do not return excess chemical to the stock bottle (prevents cross-contamination).

Phase 2: Solubilization & Transfer

Objective: Dissolve ligand for catalysis setup.

  • Solvent Selection: Common solvents include Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Safety Note: If using DCM, standard nitrile gloves provide <5 minutes of protection. Change gloves immediately if splashed.

  • Cannula Transfer: For strictly anhydrous conditions (required for Cu-Box catalysis):

    • Seal the vessel with a rubber septum.

    • Purge with Nitrogen/Argon.

    • Transfer solvent via syringe or cannula to avoid exposing the ligand to atmospheric moisture.

Phase 3: Cleanup & Decontamination
  • Wipe Down: Clean the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol).

  • Doffing:

    • Remove outer gloves and dispose of them as solid hazardous waste.

    • Wash hands with soap and water immediately after removing inner gloves.

Disposal & Environmental Compliance

Crucial Distinction: This molecule contains a Bromine (Br) atom.

  • Waste Stream: Halogenated Organic Waste .[4][5][6][7]

    • Reasoning: Do not mix with general non-halogenated solvents (like Acetone/Hexanes) unless your facility burns all organics together. Halogens require higher incineration temperatures to prevent the formation of dioxins.

  • Solid Waste: Contaminated paper towels, weigh boats, and gloves must be bagged and tagged as "Solid Hazardous Waste (Toxic/Irritant)."

  • Drain Disposal: Strictly Prohibited. Aryl halides are toxic to aquatic life and persist in water systems.

Emergency Response

ScenarioImmediate Action
Skin Contact Brush off loose powder before wetting. Wash with soap and water for 15 mins.
Eye Contact Flush with eyewash station for 15 mins. Hold eyelids open. Seek medical attention.
Spill (Solid) Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a bag.
Inhalation Move to fresh air.[8][1] If wheezing occurs, seek medical help (SDS Section 4).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[9] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

  • PubChem. (2025). GHS Classification (Rev. 11, 2025) Summary. National Library of Medicine. [Link]

  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561–3651. (Context for catalytic sensitivity). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole
Reactant of Route 2
Reactant of Route 2
(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.